[(oxiran-2-yl)methyl]dipropylamine
Description
[(oxiran-2-yl)methyl]dipropylamine is a tertiary amine featuring a dipropylamine backbone substituted with an oxirane (epoxide) ring at the methyl position. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol (calculated). The compound’s structure combines the basicity of a tertiary amine with the reactivity of an epoxide, making it valuable in synthetic chemistry, particularly for nucleophilic ring-opening reactions and polymer cross-linking applications .
Properties
IUPAC Name |
N-(oxiran-2-ylmethyl)-N-propylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-5-10(6-4-2)7-9-8-11-9/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUWYHWXFJKQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(oxiran-2-yl)methyl]dipropylamine typically involves the reaction of oxirane with dipropylamine under controlled conditions. One common method is the nucleophilic ring-opening of oxirane by dipropylamine. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or dichloromethane at room temperature. The reaction proceeds via the nucleophilic attack of the amine on the less sterically hindered carbon of the oxirane ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
[(Oxiran-2-yl)methyl]dipropylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxirane derivatives with additional functional groups.
Reduction: Diols with two hydroxyl groups.
Substitution: Various substituted amines and oxirane derivatives.
Scientific Research Applications
Chemistry
[(Oxiran-2-yl)methyl]dipropylamine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound is used to study the mechanisms of enzyme-catalyzed reactions involving epoxides and amines. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of epoxy resins and other polymeric materials. Its reactivity makes it a valuable component in the formulation of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of [(oxiran-2-yl)methyl]dipropylamine involves its interaction with nucleophiles, such as amines and thiols. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Structural and Molecular Features
Table 1: Structural Comparison of [(oxiran-2-yl)methyl]dipropylamine and Analogs
Key Observations :
- The epoxide group in this compound distinguishes it from simpler tertiary amines like dipropylamine, enabling unique reactivity in polymer and pharmaceutical synthesis.
- Compared to (S)-Methoxyisopropylamine, the target compound lacks a stereocenter but has greater hydrophobicity due to its larger alkyl chains .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Amines
| Compound | Water Solubility (g/L) | logP (Predicted) | Boiling Point (°C) | Reactivity Notes |
|---|---|---|---|---|
| This compound | Low (<10) | ~2.5 | ~200 (estimated) | Epoxide ring-opening; nucleophilic attack |
| Dipropylamine | 10.3 (experimental) | 1.74 | 110 | Forms salts with acids; weak base |
| (S)-Methoxyisopropylamine | High (>100) | ~0.5 | 90–95 | Enantioselective reactivity |
| Methyl(2-methylpropyl)amine | Moderate (~50) | 1.3 | 85–87 | Skin irritant; volatile liquid |
Key Findings :
- Aqueous Solubility : The tertiary amine group and hydrophobic epoxide in this compound reduce water solubility compared to primary amines like (S)-Methoxyisopropylamine. SAFT-γMie models confirm that tertiary amines (N–H₂O interactions) exhibit lower solubility than primary (NH₂–H₂O) or secondary (NH–H₂O) amines .
- logP : The higher logP of the target compound (~2.5) reflects its lipophilicity, making it suitable for lipid-based formulations.
Biological Activity
[(Oxiran-2-yl)methyl]dipropylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an epoxide group, which is known for its reactivity and ability to interact with various biological targets. The presence of the dipropylamine moiety may enhance its lipophilicity and membrane permeability, potentially influencing its biological activity.
The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can lead to enzyme inhibition or activation, affecting various biochemical pathways.
Target Enzymes
- Indoleamine 2,3-dioxygenase (IDO) : Inhibition of IDO can alter tryptophan metabolism, impacting immune response and neuroprotection.
- Cyclin-dependent kinases (CDKs) : Compounds similar to this compound have shown potential in inhibiting CDKs, which are crucial for cell cycle regulation.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- Investigations into related compounds suggest potential antimicrobial activity, although specific data on this compound requires further exploration .
Case Studies
Several case studies highlight the biological implications of compounds related to this compound:
- Indirubin Derivatives :
- Kinase Inhibition :
Data Table: Biological Activities Summary
| Activity Type | Related Compounds | Observed Effect | IC50 Value |
|---|---|---|---|
| Anticancer | Indirubin derivatives | Suppression of cell growth | 0.67 μM |
| Anti-inflammatory | Oxime derivatives | Inhibition of inflammatory markers | Not specified |
| Antimicrobial | Related compounds | Antimicrobial activity | Not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
